5-Thiocyanato-1H-benzo[d]imidazole
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Overview
Description
5-Thiocyanato-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core with a thiocyanate group attached to the 5-position Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiocyanato-1H-benzo[d]imidazole typically involves the introduction of a thiocyanate group to a pre-formed benzimidazole ring. One common method is the reaction of 5-chloro-1H-benzo[d]imidazole with potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Thiocyanato-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
5-Thiocyanato-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Thiocyanato-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The thiocyanate group can form strong interactions with metal ions, making the compound effective in chelation therapy. Additionally, the benzimidazole core can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of a thiocyanate group.
5-Nitro-1H-benzo[d]imidazole: Contains a nitro group, which significantly alters its reactivity and applications.
5-Methyl-1H-benzo[d]imidazole: Features a methyl group, affecting its hydrophobicity and biological activity.
Uniqueness
5-Thiocyanato-1H-benzo[d]imidazole is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong nucleophilic or electrophilic interactions.
Properties
CAS No. |
132474-64-7 |
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Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
3H-benzimidazol-5-yl thiocyanate |
InChI |
InChI=1S/C8H5N3S/c9-4-12-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) |
InChI Key |
SOVILSLGXMMVFX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1SC#N)NC=N2 |
Synonyms |
Thiocyanic acid, 1H-benzimidazol-5-yl ester (9CI) |
Origin of Product |
United States |
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